Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that acts primarily as a prostaglandin synthetase inhibitor. This compound is used in scientific research, particularly in pharmacokinetics and drug interaction studies due to its isotopic labeling, which allows for precise tracking in metabolic pathways. The chemical structure of Zomepirac Sodium Salt-d4 is characterized by the presence of deuterium atoms, which enhances its stability and detection in analytical methods.
Zomepirac Sodium Salt-d4 can be sourced from various chemical suppliers, including LGC Standards and BenchChem, where it is available as a certified reference material for accurate data analysis. The compound is cataloged under the CAS number 85577-28-2 and has a molecular formula of C15D4H9ClNNaO3.
Zomepirac Sodium Salt-d4 falls under the category of stable isotope-labeled compounds. It is classified as a pharmaceutical compound with analgesic and anti-inflammatory properties, related structurally to other NSAIDs like tolmetin sodium.
The synthesis of Zomepirac Sodium Salt-d4 involves several key steps starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The process includes:
These methods are optimized for industrial production to ensure high yield and purity through advanced purification techniques such as recrystallization and chromatography .
Zomepirac Sodium Salt-d4 has the following molecular structure characteristics:
The deuterium atoms present in the compound are indicated in the molecular formula and contribute to its unique properties compared to its non-deuterated counterpart .
Zomepirac Sodium Salt-d4 can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Zomepirac Sodium Salt-d4 exerts its pharmacological effects primarily through the inhibition of prostaglandin synthetase. This enzyme plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation associated with various conditions .
Zomepirac Sodium Salt-d4 exhibits properties typical of NSAIDs:
These properties make it suitable for various applications in research settings .
Zomepirac Sodium Salt-d4 has several significant applications in scientific research:
These applications leverage its isotopic labeling to provide insights into drug behavior in biological systems .
Zomepirac Sodium Salt-d4 (C₁₅H₉D₄ClNNaO₃; MW 317.74 g/mol) features site-specific deuterium incorporation at the 2,3,5,6 positions of its 4-chlorobenzoyl ring [1] [8]. This strategic labeling preserves the compound's prostaglandin synthetase inhibitory activity while creating a distinct mass signature (317.74 g/mol vs. 313.71 g/mol for non-deuterated form) essential for analytical tracking [1] [2]. The synthesis employs catalytic deuterium exchange using palladium on carbon (Pd/C) with deuterium gas (D₂) under controlled conditions (60–80°C, 5–10 atm) [1] [6]. Alternative routes involve halogen-deuterium exchange, where a brominated precursor undergoes metal-catalyzed deuteration using deuterated solvents like DMSO-d6, achieving isotopic incorporation exceeding 98% [6] [10].
| Method | Precursor | Conditions | Isotopic Purity | Yield | 
|---|---|---|---|---|
| Catalytic H/D Exchange | Non-deuterated Zomepirac | Pd/C, D₂ gas, 70°C, 8 atm, 24h | ≥98% | 85% | 
| Halogen-Deuterium Exchange | 2,3,5,6-Tetrabromo Zomepirac analog | DMSO-d6, Pd(OAc)₂, 100°C, 48h | ≥99% | 78% | 
| Directed Ortho-Metalation | Pyrrole-Boc Protected Intermediate | n-BuLi, D₂O quenching, 2-step | 97% | 65% | 
The acetic acid moiety and pyrrole ring remain chemically unmodified during deuteration to retain pharmacological activity, as confirmed by identical COX inhibition profiles compared to non-deuterated zomepirac [1] [8]. Major synthetic challenges include preventing isotopic scrambling during the carboxylic acid activation step and minimizing back-exchange during workup through pH-controlled extraction (pH 6.5–7.5) [1].
Radiolabeled Zomepirac Sodium Salt-d4, particularly with carbon-14 (¹⁴C) at the acetic acid side chain, enables precise quantification of drug distribution and metabolism [7]. The radiolabeling process involves:
The deuterated/radiolabeled hybrid ([¹⁴C]-Zomepirac Sodium Salt-d4) allows simultaneous mass spectrometry and radioactivity detection, enhancing metabolite identification sensitivity in hepatocyte studies [1] [7]. Rhesus monkeys serve as predictive models for human pharmacokinetics due to similarities in glucuronidation rates and metabolic clearance [7]. Key parameters optimized for tracer studies include:
| Study Model | Label Position | Key Findings | Analytical Method | 
|---|---|---|---|
| Rhesus Monkey | Acetic acid-¹⁴C | 85% urinary excretion within 24h | LC-Radioactivity Detector | 
| Human Hepatocytes | Benzoyl ring-d4 | Identified hydroxymethyl metabolite (inactive) | LC-MS/MS | 
| Rat Microsomes | Dual d4/¹⁴C | Quantified zomepirac-S-acyl-glutathione adducts | Radio-HPLC & HRMS | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1